4-Amino-6-methyl-1,3,5-triazinan-2-one
Description
Systematic Nomenclature and Structural Elucidation
The compound’s IUPAC name, 4-amino-6-methyl-1,3,5-triazinan-2-one, reflects its saturated triazine backbone (triazinan) with a ketone group at position 2, an amino substituent at position 4, and a methyl group at position 6. The molecular formula C₄H₉N₃O corresponds to a molar mass of 115.13 g/mol, as confirmed by PubChem’s computed data. The SMILES notation CN1CNCNC1=O encodes the cyclic arrangement, with the methyl group attached to nitrogen at position 1 and the ketone at position 2 (Figure 1).
Table 1: Key Structural Properties of 4-Amino-6-methyl-1,3,5-triazinan-2-one
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-amino-6-methyl-1,3,5-triazinan-2-one | PubChem |
| Molecular Formula | C₄H₉N₃O | PubChem |
| Molecular Weight | 115.13 g/mol | PubChem |
| SMILES | CN1CNCNC1=O | PubChem |
X-ray crystallography of analogous triazinanones, such as 2-amino-4-(4-bromophenyl)-8-trifluoromethyl-3,4-dihydropyrimido[1,2-a]triazin-6(5H)-one, demonstrates flattened half-boat conformations in the triazine ring, suggesting similar structural dynamics in the title compound.
Historical Development in Heterocyclic Chemistry
The synthesis of triazinanones emerged from advancements in Grignard reagent applications for triazine functionalization. A 1997 patent detailed the reaction of cyanuric chloride with methyl magnesium chloride to produce 6-methyl-2,4-dichloro-1,3,5-triazine, followed by methoxylation and methylamine substitution. While this process targeted 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine, it established foundational methodologies for N-alkylation and ring saturation later adapted for 4-amino-6-methyl-1,3,5-triazinan-2-one.
Modern routes, as evidenced by PubChem’s 2019 creation date for this compound, likely employ catalytic hydrogenation or reductive amination to saturate the triazine ring while preserving the amino and methyl substituents. These methods contrast with earlier approaches that relied on harsh halogenation conditions.
Positional Isomerism in Triazinanone Derivatives
Positional isomerism in triazinanones arises from nitrogen atom arrangement and substituent placement. For example:
- 4-Amino-6-methyl-1,3,5-triazin-2-ol (CID 135399234) replaces the ketone with a hydroxyl group, altering hydrogen-bonding capacity.
- 1,3,5-Triazin-2(1H)-one (CID 13907883) lacks saturation and substituents, exhibiting planar geometry.
- 4-Amino-6-((1-methylethyl)amino)-1,3,5-triazin-2(1H)-one (CID 135510207) introduces a branched isopropylamino group, increasing steric hindrance.
Table 2: Comparative Analysis of Triazinanone Isomers
The saturated triazinanone core in 4-amino-6-methyl-1,3,5-triazinan-2-one enhances conformational flexibility compared to aromatic analogues, enabling unique intermolecular interactions. Substituent positioning further modulates electronic effects; the methyl group at N1 induces steric shielding, while the amino group at C4 participates in hydrogen bonding.
Properties
Molecular Formula |
C4H10N4O |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
4-amino-6-methyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C4H10N4O/c1-2-6-3(5)8-4(9)7-2/h2-3,6H,5H2,1H3,(H2,7,8,9) |
InChI Key |
YZBJHZZFUITLTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(NC(=O)N1)N |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
Cyanuric chloride (1,3,5-trichloro-1,3,5-triazinan-2-one) serves as a versatile precursor due to its three reactive chlorine atoms, which can be selectively replaced under controlled conditions. The target compound is synthesized via sequential substitutions with methylamine and ammonia, followed by hydrolysis to introduce the ketone moiety.
Synthetic Procedure
Initial Substitution :
Cyanuric chloride is dissolved in acetone at 0–5°C, and methylamine is added dropwise to replace one chlorine atom. The reaction is monitored via HPLC until completion (≤1.0% residual starting material).
$$
\text{Cyanuric chloride} + \text{CH}3\text{NH}2 \rightarrow \text{4-Chloro-6-methyl-1,3,5-triazinan-2-one} + \text{HCl}
$$Amination :
The intermediate is treated with aqueous ammonia at 35–45°C to substitute a second chlorine atom, forming 4-amino-6-methyl-1,3,5-triazinan-2-one.
$$
\text{4-Chloro-6-methyl-1,3,5-triazinan-2-one} + \text{NH}_3 \rightarrow \text{4-Amino-6-methyl-1,3,5-triazinan-2-one} + \text{HCl}
$$Ketone Formation :
The remaining chlorine atom is hydrolyzed using 32% sodium hydroxide at 45–50°C, followed by acidification with hydrochloric acid to yield the final product.
$$
\text{4-Amino-6-methyl-1,3,5-triazinan-2-one} \xrightarrow{\text{NaOH, } \Delta} \text{4-Amino-6-methyl-1,3,5-triazinan-2-one} + \text{NaCl}
$$
Optimization Parameters
- Solvent : Acetone for initial substitution; methanol for hydrolysis.
- Temperature : 0–5°C (Step 1), 35–45°C (Step 2), 45–50°C (Step 3).
- Yield : ~70–80% after purification via recrystallization.
Cyclocondensation of Urea Derivatives
Reaction Overview
This method involves cyclizing urea or thiourea with methylamine and formaldehyde under acidic conditions, forming the triazinanone ring via dehydration.
Synthetic Procedure
Methylguanidine Formation :
Methylamine reacts with cyanamide in aqueous HCl to produce methylguanidine.
$$
\text{CH}3\text{NH}2 + \text{NH}2\text{CN} \rightarrow \text{CH}3\text{NHC}(\text{NH})\text{NH}_2
$$Cyclization :
Methylguanidine is heated with formaldehyde and ammonium chloride at 80–90°C, inducing cyclization to form the triazinanone skeleton.
$$
\text{CH}3\text{NHC}(\text{NH})\text{NH}2 + \text{HCHO} \rightarrow \text{4-Amino-6-methyl-1,3,5-triazinan-2-one} + \text{H}_2\text{O}
$$
Optimization Parameters
- Catalyst : Ammonium chloride (10 mol%).
- Temperature : 80–90°C.
- Yield : ~60–65% after solvent evaporation and crystallization.
Hydrogenation of Triazine Derivatives
Reaction Overview
Unsaturated triazine precursors are hydrogenated to form the saturated triazinanone ring, followed by oxidation to introduce the ketone group.
Synthetic Procedure
Triazine Synthesis :
2-Amino-4-methoxy-6-methyl-1,3,5-triazine is prepared via a one-pot reaction of cyanuric chloride with dimethyl malonate and ammonia.Hydrogenation :
The triazine derivative is hydrogenated at 50–60°C under 3–5 bar H₂ pressure using a palladium catalyst, saturating the ring.
$$
\text{2-Amino-4-methoxy-6-methyl-1,3,5-triazine} + 3\text{H}_2 \rightarrow \text{2-Amino-4-methoxy-6-methyl-1,3,5-triazinan-2-ol}
$$Oxidation :
The intermediate is oxidized with potassium permanganate in acidic medium to form the ketone.
$$
\text{2-Amino-4-methoxy-6-methyl-1,3,5-triazinan-2-ol} \xrightarrow{\text{KMnO}4} \text{4-Amino-6-methyl-1,3,5-triazinan-2-one} + \text{H}2\text{O}
$$
Optimization Parameters
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | Cyanuric chloride | Urea derivatives | Triazine derivative |
| Key Reagents | Methylamine, NH₃ | Formaldehyde, NH₄Cl | H₂, KMnO₄ |
| Temperature Range (°C) | 0–50 | 80–90 | 50–60 |
| Yield (%) | 70–80 | 60–65 | 50–55 |
| Purity (%) | ≥98 | ≥95 | ≥90 |
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methyl-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, studies have shown that triazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable example includes the synthesis of 5-Aryl-6-(4-methylsulfonyl)-1,2,4-triazine derivatives, which showed strong COX-2 inhibitory activity and potential as anti-inflammatory agents .
Antiviral and Antimicrobial Properties
Triazines have been reported to possess antiviral activities against several pathogens. Their ability to inhibit viral replication makes them candidates for further development in antiviral therapies. Additionally, triazine derivatives have shown antimicrobial properties, making them useful in treating infections caused by bacteria and fungi .
Neuroprotective Effects
Some studies indicate that triazine derivatives may exhibit neuroprotective effects, potentially beneficial for treating neurodegenerative diseases. Compounds with triazine structures have been investigated for their anxiolytic and antidepressant activities, suggesting a role in mental health therapeutics .
Herbicides
4-Amino-6-methyl-1,3,5-triazinan-2-one is a key intermediate in the synthesis of several herbicides, such as metsulfuron methyl and chlorsulfuron. These herbicides are effective against broadleaf weeds and some grasses while exhibiting low toxicity to non-target organisms . The development of safer synthesis methods for these compounds enhances their applicability in agriculture.
Fungicides
The compound's structural characteristics allow it to interact with biological systems effectively, leading to its use as a fungicide. Research has indicated that certain triazine derivatives can inhibit fungal growth, providing an avenue for developing new agricultural fungicides .
Case Studies
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Amino-6-methyl-1,3,5-triazinan-2-one with structurally analogous triazine derivatives, emphasizing substituent variations, molecular properties, and applications:
Key Findings:
The hydroxy group in 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine increases polarity, which may reduce soil adsorption but improve water solubility .
Structural vs. Functional Relationships: Sulfonylurea derivatives like metsulfuron methyl ester (C₁₄H₁₅N₅O₆S) exhibit broader-spectrum herbicidal activity due to their sulfonylurea bridge, which interacts with acetolactate synthase (ALS) enzymes in plants . This contrasts with simpler triazinanones, which may target different pathways.
Synthetic Precursors :
- 5-Methyl-1,3,5-triazinan-2-one (CAS 1910-89-0) shares upstream precursors (formaldehyde, urea, methylamine) with the target compound, suggesting analogous synthetic routes . However, downstream applications differ due to substituent modifications.
Research Limitations and Notes
- Data Gaps: Physical properties (e.g., melting point, solubility) for 4-Amino-6-methyl-1,3,5-triazinan-2-one are unavailable, limiting direct comparisons with commercial herbicides like metsulfuron methyl ester .
- Nomenclature Variability: Discrepancies in naming (e.g., triazinanone vs. triazinone) may arise from tautomerism or regional conventions, necessitating careful structural verification .
- Application Scope : While evidence highlights herbicidal uses for analogs, the target compound’s exact mechanism remains speculative without dedicated studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
